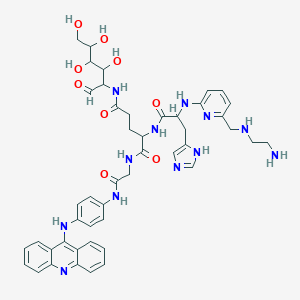
Agaglu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agaglu is a chemical compound that has garnered significant interest within the scientific community. It is a synthetic molecule that has been used in various research studies due to its unique properties. In
Mecanismo De Acción
The mechanism of action of Agaglu is not fully understood, but it is believed to act by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Agaglu has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can have a positive impact on overall health. In addition, Agaglu has been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Agaglu in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have potent antioxidant and anti-inflammatory effects, making it a useful tool for studying these processes in the body. However, one limitation of using Agaglu is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on Agaglu. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. In addition, there is potential for Agaglu to be used as a dietary supplement or functional food ingredient due to its antioxidant and anti-inflammatory effects. Further research is needed to determine the safety and efficacy of using Agaglu in this way.
Métodos De Síntesis
Agaglu is synthesized by reacting 2,6-dimethylphenol with formaldehyde in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure Agaglu. The synthesis method is relatively straightforward and can be performed on a small scale in a laboratory setting.
Aplicaciones Científicas De Investigación
Agaglu has been used in various scientific research studies due to its unique properties. It has been shown to have potent antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. In addition, Agaglu has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
115416-34-7 |
|---|---|
Nombre del producto |
Agaglu |
Fórmula molecular |
C46H54N12O9 |
Peso molecular |
919 g/mol |
Nombre IUPAC |
N-[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]-2-[[2-[[6-[(2-aminoethylamino)methyl]pyridin-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N'-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pentanediamide |
InChI |
InChI=1S/C46H54N12O9/c47-18-19-48-21-29-6-5-11-39(52-29)56-36(20-30-22-49-26-51-30)46(67)58-35(16-17-40(62)57-37(24-59)43(64)44(65)38(61)25-60)45(66)50-23-41(63)53-27-12-14-28(15-13-27)54-42-31-7-1-3-9-33(31)55-34-10-4-2-8-32(34)42/h1-15,22,24,26,35-38,43-44,48,60-61,64-65H,16-21,23,25,47H2,(H,49,51)(H,50,66)(H,52,56)(H,53,63)(H,54,55)(H,57,62)(H,58,67) |
Clave InChI |
XMWREJIIPYGZGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CNC(=O)C(CCC(=O)NC(C=O)C(C(C(CO)O)O)O)NC(=O)C(CC5=CN=CN5)NC6=CC=CC(=N6)CNCCN |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)CNC(=O)C(CCC(=O)NC(C=O)C(C(C(CO)O)O)O)NC(=O)C(CC5=CN=CN5)NC6=CC=CC(=N6)CNCCN |
Sinónimos |
(((amino-2-ethyl)-2-aminomethyl)-2-pyridine-6-carboxylhistidyl-gamma-(2-amino-2-deoxyglucosyl)glutamylglycylamino)-4-phenyl-1-aminoacridine AGAGLU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



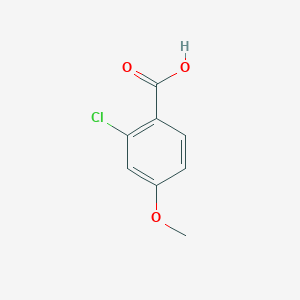
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)
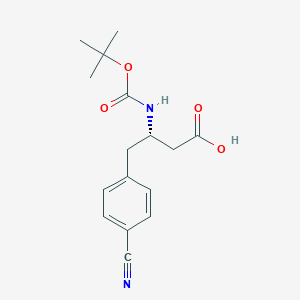
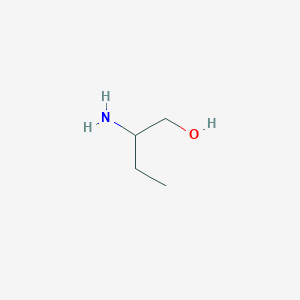
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)
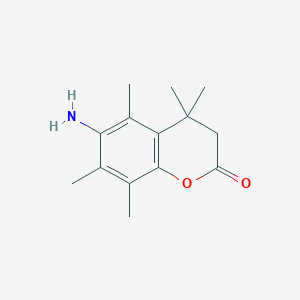
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)
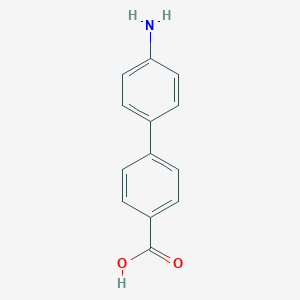
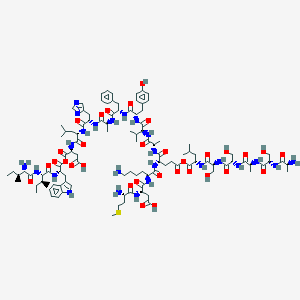
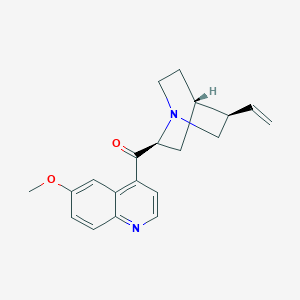
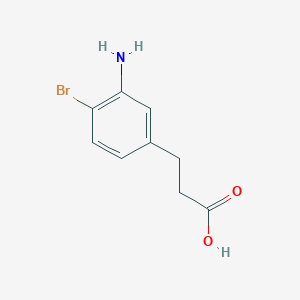
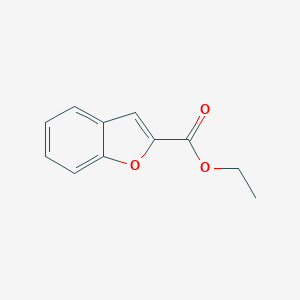
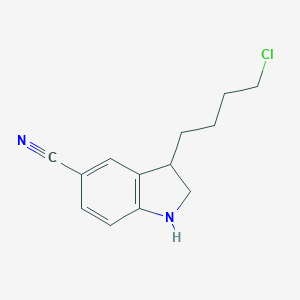
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)